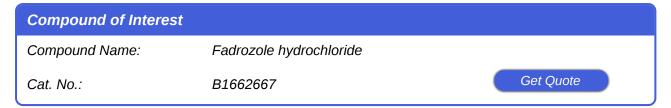


Application Notes and Protocols for Fadrozole Hydrochloride Administration in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **fadrozole hydrochloride**, a potent and selective non-steroidal aromatase inhibitor, in rodent models. **Fadrozole hydrochloride** is a critical tool for investigating estrogen-dependent physiological processes and pathologies, including cancer and reproductive disorders. By competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.

Data Presentation: Fadrozole Hydrochloride Dosages in Rodent Studies

The optimal dosage of **fadrozole hydrochloride** can vary depending on the rodent species, strain, experimental model, and research objective. The following tables summarize reported dosages from various in vivo studies to guide dose selection.

Table 1: Fadrozole Hydrochloride Dosage in Rat Models



Application	Rat Strain	Dosage	Administrat ion Route	Key Findings	Reference
Mammary Tumor Inhibition	Sprague- Dawley	0.5 mg/kg/day, p.o.	Oral Gavage	More effective than 14 mg/kg once every 7 days in reducing tumor growth.	
Mammary Tumor Inhibition	Sprague- Dawley	2 mg/kg/day, p.o.	Oral Gavage	Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels.	
Post- menopausal Mammary Tumor Model	Sprague- Dawley	0.25 mg/kg, twice daily, p.o.	Oral Gavage	Counteracted androstenedi one-induced tumor volume retention in ovariectomize d rats.	

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